3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone
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Overview
Description
3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone is an organic compound characterized by the presence of both difluorophenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone typically involves the reaction of 3,5-difluorophenylboronic acid with trifluoromethyl ketone under specific conditions. One common method is the Suzuki coupling reaction, which is carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically conducted in an organic solvent like toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less toxic solvents and catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and reagents such as halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, by binding to their active sites. This inhibition can affect the breakdown of neurotransmitters like acetylcholine, thereby influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Difluorophenyl)propionic acid: This compound shares the difluorophenyl group but differs in its functional group, being a carboxylic acid instead of a ketone.
1-(3,5-Difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one: This compound is a chalcone derivative with similar difluorophenyl substitution but different overall structure and properties.
Uniqueness
3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone is unique due to the presence of both difluorophenyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activities. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
3-(3,5-difluorophenyl)-1,1,1-trifluoropropan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c10-6-1-5(2-7(11)4-6)3-8(15)9(12,13)14/h1-2,4H,3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGSSUXFNAKYFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645238 |
Source
|
Record name | 3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-49-0 |
Source
|
Record name | 3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898787-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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